molecular formula C11H14F3NO B3072071 (Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine CAS No. 1016516-40-7

(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine

Cat. No. B3072071
CAS RN: 1016516-40-7
M. Wt: 233.23 g/mol
InChI Key: VGVMXCUJZIHXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine” is a chemical compound with the CAS Number: 101825-12-1 . It has a molecular weight of 217.23 . The IUPAC name for this compound is N-[4-(trifluoromethyl)benzyl]-2-propanamine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14F3N/c1-8(2)15-7-9-3-5-10(6-4-9)11(12,13)14/h3-6,8,15H,7H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • X-ray Structures and Computational Studies : A study by Nycz, Małecki, Zawiazalec, and Paździorek (2011) in the Journal of Molecular Structure explored the characterization of several cathinones, including compounds structurally related to (Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine, using techniques like FTIR, UV-Vis, NMR spectroscopy, and single crystal X-ray diffraction. This research provides insight into the molecular structure and physical properties of these compounds, which is crucial for understanding their potential applications in various scientific fields (Nycz et al., 2011).

  • Structure-Activity Relationship in Cancer Research : Mun, Jabbar, Devi, Liu, Van Meir, and Goodman (2012) in Bioorganic & Medicinal Chemistry conducted a study on 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia-inducible factor-1 (HIF-1) pathway inhibitor. They investigated structural motifs for chemical modification to improve pharmacological properties towards developing cancer therapeutics, which indicates the potential application of related compounds in cancer research (Mun et al., 2012).

  • Synthesis and Characterization of Chalcone Derivatives : Salian, Narayana, Sarojini, Mahesh, Byrappa, and Kumar (2018) in Chemical Data Collections explored the synthesis and crystal structures of chalcone derivatives, including compounds similar to this compound. Such studies are essential for understanding the chemical properties and potential applications of these compounds in various fields (Salian et al., 2018).

  • Metal Ion Affinities and Fluorescence Properties : Liang, Zhang, Zhu, Duarandin, Young, Geacintov, and Canary (2009) in Inorganic Chemistry investigated the metal complexes of tris((6-phenyl-2-pyridyl)methyl)amine derivatives, which are structurally related to this compound. The study focused on the metal ion affinities and fluorescence properties of these complexes, indicating potential applications in areas like bioimaging and sensor development (Liang et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may be harmful if inhaled .

Biochemical Analysis

Biochemical Properties

(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as transaminases, which are crucial for amino acid metabolism. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their catalytic activity and influencing the metabolism of other substrates .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the expression of genes involved in metabolic pathways and stress responses. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as glucose and lipids .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its interaction with transaminases involves the formation of a Schiff base intermediate, which is crucial for the enzyme’s catalytic function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to adaptive changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may enhance certain metabolic processes without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dose range triggers a significant biological response, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidases (MAOs) and cytochrome P450s, influencing the metabolism of neurotransmitters and other bioactive compounds. These interactions can alter metabolic flux and the levels of key metabolites, impacting overall cellular function and homeostasis .

properties

IUPAC Name

N-[[4-(trifluoromethoxy)phenyl]methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-8(2)15-7-9-3-5-10(6-4-9)16-11(12,13)14/h3-6,8,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVMXCUJZIHXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine
Reactant of Route 2
Reactant of Route 2
(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine
Reactant of Route 3
Reactant of Route 3
(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine
Reactant of Route 4
Reactant of Route 4
(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine
Reactant of Route 5
Reactant of Route 5
(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine
Reactant of Route 6
Reactant of Route 6
(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.